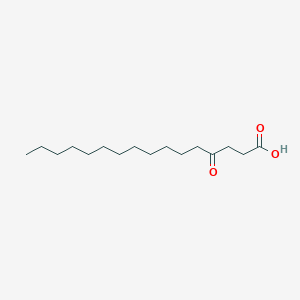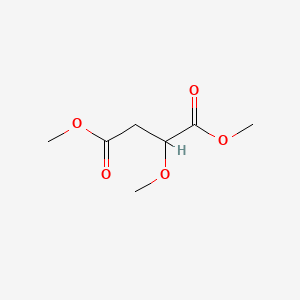
1,4-Bis(diphenylphosphinyl)butane
概要
説明
1,4-Bis(diphenylphosphinyl)butane is an organophosphorus compound with the molecular formula C28H28P2. It is a white solid that is soluble in organic solvents and is commonly used in coordination chemistry. This compound serves as a ligand in various catalytic reactions, particularly those involving transition metals such as palladium and nickel .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(diphenylphosphinyl)butane can be synthesized through the reaction of 1,4-dibromobutane with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically takes place in an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
1,4-Bis(diphenylphosphinyl)butane undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in substitution reactions where the phosphine groups are replaced by other ligands
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metal salts such as palladium chloride or nickel chloride in organic solvents.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or oxygen.
Substitution: Requires nucleophiles or electrophiles depending on the nature of the substitution
Major Products Formed
Coordination Complexes: Metal-phosphine complexes.
Oxidation Products: Phosphine oxides.
Substitution Products: Various substituted phosphines
科学的研究の応用
1,4-Bis(diphenylphosphinyl)butane is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Biology: Employed in the study of metal-ligand interactions and their biological implications.
Medicine: Investigated for its potential in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals through catalytic processes.
作用機序
The mechanism of action of 1,4-Bis(diphenylphosphinyl)butane primarily involves its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The phosphine groups donate electron density to the metal, enhancing its reactivity and selectivity in catalytic cycles .
類似化合物との比較
Similar Compounds
- 1,2-Bis(dimethylphosphino)ethane
- Bis(diphenylphosphino)methane
- 1,3-Bis(diphenylphosphino)propane
Uniqueness
1,4-Bis(diphenylphosphinyl)butane is unique due to its longer carbon chain, which provides greater flexibility and a larger bite angle in coordination complexes. This makes it particularly effective in stabilizing metal centers and enhancing catalytic activity compared to shorter-chain analogs .
特性
IUPAC Name |
[4-diphenylphosphorylbutyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O2P2/c29-31(25-15-5-1-6-16-25,26-17-7-2-8-18-26)23-13-14-24-32(30,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBPLEQUXWWASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















